molecular formula C10H9N3O B2983935 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine CAS No. 2201467-06-1

6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2983935
CAS No.: 2201467-06-1
M. Wt: 187.202
InChI Key: UONLXKICTXMJNM-UHFFFAOYSA-N
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Description

“6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” is a novel compound that has been identified as a potential inhibitor of IL-17A . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . This compound is part of a series of novel imidazo[1,2-b]pyridazine inhibitors that are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Scientific Research Applications

Synthesis and Chemical Properties

6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine derivatives have been explored in various synthetic routes, demonstrating their versatility in chemical synthesis. For example, the synthesis of imidazo[1,2-b]pyridazines and their derivatives has been a subject of interest due to their potential pharmacological properties. One study detailed the synthesis of imidazo[1,2-b]pyridazine derivatives, which were evaluated for their central nervous system activities, highlighting the scaffold's potential in drug discovery (Barlin et al., 1992). Similarly, the discovery and optimization of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors showcase the therapeutic relevance of such scaffolds in neurological disorders (Savall et al., 2018).

Therapeutic Potential

The imidazo[1,2-b]pyridazine core has been identified as a key structure in the development of compounds with significant therapeutic potential. For instance, novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding to amyloid plaques in vitro, suggesting their use in the development of diagnostic agents for Alzheimer's disease (Zeng et al., 2010). Moreover, imidazo[1,2-b]pyridazine compounds incorporating polar nitro and amino moieties have shown potent acetylcholinesterase inhibitory activity, with implications for the treatment of neurodegenerative diseases (Sharma et al., 2021).

Biological Applications

The biological applications of imidazo[1,2-b]pyridazine derivatives extend beyond their potential as therapeutic agents. Their chemical structure serves as a scaffold for the development of various compounds with diverse biological activities. For instance, the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation demonstrates the scaffold's adaptability in creating biologically active molecules (Mohan et al., 2013). Additionally, the imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" framework due to its extensive applications in medicinal chemistry, showcasing its significance in the development of anticancer, antimicrobial, and antiviral agents (Deep et al., 2016).

Future Directions

The future directions for “6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” could involve further studies to confirm its efficacy as an IL-17A inhibitor and potential treatment for psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, more research is needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

Properties

IUPAC Name

6-but-2-ynoxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLXKICTXMJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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